N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Description
N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is a hydrazinecarboxylate derivative characterized by a cyclopentylamino group attached to a phenoxyethylidene backbone, with a tert-butoxycarbonyl (Boc) protecting group. This compound is typically synthesized via coupling reactions involving reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in tetrahydrofuran (THF), as described for analogous structures . Its molecular formula is inferred to be C₁₈H₂₆N₃O₃, with a molecular weight of approximately 332.42 g/mol. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry, particularly for constructing biologically active indoles or quinoline derivatives .
Properties
IUPAC Name |
tert-butyl N-[[N-cyclopentyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-20-16(19-14-9-7-8-10-14)13-23-15-11-5-4-6-12-15/h4-6,11-12,14H,7-10,13H2,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUNEMMZKTPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCCC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is used as a raw material for the preparation of BOC-azides, which are used for introducing BOC amino protection. It can also be used as a reagent for the synthesis of sulfonyl hydrazides and carboxylic hydrazides.
Biochemical Analysis
Biochemical Properties
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cell signaling pathways, altering the communication between cells and affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and cellular processes. At higher doses, it may cause toxic or adverse effects, including disruption of cellular function and potential toxicity. The threshold effects and safe dosage ranges are critical considerations in animal studies.
Metabolic Pathways
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways affected by this compound is essential for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its ability to reach target sites within the cell.
Subcellular Localization
N’-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
Biological Activity
N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester (CAS: 1053657-97-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound has a molecular formula of CHNO and a molecular weight of approximately 333.43 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a cyclopentyl group which enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The phenoxyethylidene moiety is also significant as it may contribute to the compound's interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Initial assays suggest that the compound may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in inflammatory conditions.
While detailed mechanisms are still under investigation, the following hypotheses have been proposed based on structural analogs and preliminary data:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and oxidative stress.
- Interaction with Cell Signaling Pathways : The phenoxy group may facilitate interactions with receptors or proteins involved in cell signaling, potentially altering cellular responses.
In Vitro Studies
In vitro experiments have demonstrated the following:
- Cell Viability Assays : this compound exhibited dose-dependent effects on cell viability in various cancer cell lines, suggesting potential anticancer properties.
- Antioxidant Assays : The compound was tested using DPPH and ABTS assays, showing significant free radical scavenging activity compared to standard antioxidants.
In Vivo Studies
Limited in vivo studies have been conducted. However, preliminary animal models indicate:
- Reduction in Inflammation : Animal studies demonstrated a decrease in inflammatory markers after administration of the compound.
- Potential Toxicity Assessment : Initial toxicity studies suggest that the compound is well-tolerated at lower doses, but further studies are needed to establish safe dosage ranges.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHNO | Cyclopentyl group enhances lipophilicity |
| N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester | CHFNO | Incorporates trifluoromethyl group |
| N'-[1-Amino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | CHNO | Lacks phenoxy substitution |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study 1 : A study investigating its effects on human cancer cell lines showed a significant reduction in cell proliferation rates when treated with varying concentrations of the compound.
- Case Study 2 : Research focusing on its anti-inflammatory properties revealed that treatment with this hydrazine derivative resulted in decreased levels of pro-inflammatory cytokines in animal models.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that hydrazine derivatives, including N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy. For instance, a study reported that derivatives with similar structures demonstrated cytotoxic effects against breast and colon cancer cells, suggesting a mechanism involving the inhibition of specific signaling pathways related to cell proliferation and survival .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that hydrazine derivatives can inhibit the growth of bacteria and fungi. A notable study found that certain hydrazinecarboxylic acids exhibited broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes . This property positions this compound as a potential agent in developing new antibiotics.
Material Science Applications
1. Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the creation of polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating such hydrazine derivatives into polymer matrices can enhance their thermal stability and mechanical strength .
2. Coating Technologies
The compound's chemical reactivity makes it suitable for use in coating formulations. Studies have shown that hydrazine-based compounds can improve the adhesion and durability of coatings applied to various substrates, including metals and plastics. This application is particularly relevant in industries where corrosion resistance is critical .
Agricultural Chemistry Applications
1. Pesticide Development
this compound has potential applications in the development of new pesticides. Recent studies have highlighted the efficacy of hydrazine derivatives as insecticides and fungicides. These compounds can disrupt the metabolic processes of pests, leading to effective pest control while minimizing environmental impact .
2. Plant Growth Regulators
Additionally, this compound may serve as a plant growth regulator. Research indicates that certain hydrazine derivatives can stimulate plant growth by enhancing nutrient uptake and promoting root development. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a broader class of Boc-protected hydrazinecarboxylates, where variations in the amino and aryl/alkyl substituents significantly influence physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Lipophilicity : Cyclopentyl groups increase logP values compared to cyclobutyl or methoxyethyl substituents, favoring membrane permeability but reducing aqueous solubility.
- Thermal Stability : Boc-protected derivatives generally exhibit melting points between 105–136°C, with cyclopentyl variants likely at the higher end due to crystallinity .
Preparation Methods
Synthesis of Hydrazinecarboxylic Acid Derivative
Method :
Hydrazine hydrate is reacted with a suitable carboxylic acid derivative, such as tert-butyl chloroformate, under controlled conditions to form the hydrazinecarboxylic acid tert-butyl ester. This step often employs catalytic amounts of acid or base to facilitate nucleophilic attack and ester formation.
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Reagents: Hydrazine hydrate, tert-butyl chloroformate, base (e.g., triethylamine)
Yield : Typically high (above 90%) with purification via column chromatography.
Synthesis of Phenoxyethylidene Fragment
Method :
The phenoxyethylidene moiety is synthesized through a condensation reaction between phenol derivatives and aldehydes (e.g., benzaldehyde derivatives). Acid catalysis (e.g., p-toluenesulfonic acid) promotes the formation of the phenoxyethylidene group.
- Solvent: Ethanol or toluene
- Temperature: Reflux
- Catalyst: p-Toluenesulfonic acid
- Duration: 4–6 hours
Notes :
The condensation yields a phenoxyethylidene intermediate, which is purified by recrystallization.
Coupling to Form the Hydrazone
Method :
The protected hydrazine derivative and phenoxyethylidene compound are coupled via a condensation reaction, forming the hydrazone linkage. This is achieved by mixing equimolar amounts under reflux conditions, often in the presence of a dehydrating agent like acetic acid or using azeotropic removal of water.
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~80°C)
- Duration: 12–24 hours
Outcome :
Formation of the hydrazone linkage with high specificity, confirmed by NMR and IR spectroscopy.
Final Deprotection and Purification
Method :
The tert-butyl ester protecting group is removed under mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the free acid form of the compound.
- Temperature: Room temperature
- Duration: 2–4 hours
- Purification: Recrystallization or preparative HPLC
Data Table Summarizing Preparation Methods
Notes and Considerations
- Reaction Optimization : Reaction times, temperatures, and reagent equivalents are optimized to maximize yield and purity.
- Purification : Column chromatography, recrystallization, or preparative HPLC are employed to purify intermediates and final products.
- Safety : Hydrazine derivatives are hazardous; reactions should be performed with appropriate safety measures, including fume hoods and protective gear.
- Environmental Impact : Use of greener solvents and catalytic conditions is recommended to minimize waste.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to GHS guidelines is critical. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks. Emergency procedures should include immediate decontamination (e.g., flushing eyes/skin with water) and contacting Infotrac for after-hours incidents .
Q. What synthetic routes are effective for preparing tert-butyl hydrazinecarboxylate derivatives?
- Methodological Answer : A common approach involves stepwise functionalization of pre-formed hydrazinecarboxylic acid intermediates. For example, tert-butyl carbamates can be synthesized via reaction of L-serine methyl ester hydrochloride with tert-butoxycarbonyl (Boc) protecting groups under controlled anhydrous conditions . Alternatively, acid-catalyzed esterification using tert-butyl acetoacetate has been reported for analogous esters .
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for unambiguous structural confirmation (e.g., as demonstrated for tert-butyl carbamates in Acta Crystallographica) .
- Spectroscopic methods (NMR, FTIR) cross-referenced with NIST Standard Reference Data for functional group verification .
- HPLC-MS for purity assessment and detection of residual solvents or byproducts .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of tert-butyl ester derivatives?
- Methodological Answer : Flow reactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions. For example, Omura-Sharma-Swern oxidation in continuous flow systems improves yield reproducibility for sensitive intermediates. Design of Experiments (DoE) methodologies can systematically optimize variables like reagent stoichiometry and flow rates .
Q. What strategies resolve contradictions in spectroscopic data for hydrazinecarboxylic acid derivatives?
- Methodological Answer :
- Comparative analysis : Cross-check NMR/IR data with structurally similar compounds (e.g., tert-butyl 1-methyl-2-phenylhydrazinecarboxylate ).
- Computational modeling : Use density functional theory (DFT) to predict spectroscopic profiles and validate against experimental results .
- Isotopic labeling : Trace reaction pathways to identify unexpected byproducts affecting data interpretation .
Q. How can the hydrazinecarboxylic acid moiety be functionalized without destabilizing the tert-butyl ester?
- Methodological Answer :
- Protecting group strategies : Use orthogonal protecting groups (e.g., benzyloxycarbonyl) during functionalization to shield the ester from nucleophilic attack .
- Low-temperature reactions : Conduct alkylation or acylation steps at 0–5°C to minimize ester hydrolysis, as demonstrated in piperidinecarboxylate syntheses .
- pH control : Maintain mildly acidic conditions (pH 4–6) to prevent base-catalyzed ester degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
